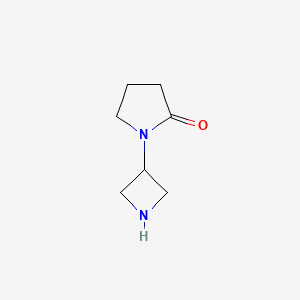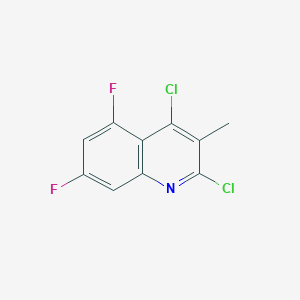![molecular formula C11H10BNO2 B1444835 [3-(Pyridin-4-yl)phenyl]boronsäure CAS No. 337536-25-1](/img/structure/B1444835.png)
[3-(Pyridin-4-yl)phenyl]boronsäure
Übersicht
Beschreibung
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a type of boronic acid derivative . It has a CAS Number of 337536-25-1 and a molecular weight of 199.02 . The IUPAC name for this compound is 3-(4-pyridinyl)phenylboronic acid . It is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “[3-(Pyridin-4-yl)phenyl]boronic acid” is 1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “[3-(Pyridin-4-yl)phenyl]boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a solid substance .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die eine zentrale Rolle bei der Synthese verschiedener Biarylverbindungen spielen. Diese Reaktionen sind essenziell für die Herstellung von Pharmazeutika, Agrochemikalien und organischen Materialien. Die Boronsäuregruppe in [3-(Pyridin-4-yl)phenyl]boronsäure reagiert unter Palladiumkatalyse mit Halogeniden oder Triflaten und bildet C-C-Bindungen, die in der organischen Synthese grundlegend sind .
Entwicklung von Kinaseinhibitoren
Kinasen sind Enzyme, die eine entscheidende Rolle bei der Signaltransduktion spielen und Zielmoleküle für die Krebstherapie sind. This compound dient als Baustein bei der Entwicklung von Kinaseinhibitoren. Ihre Fähigkeit, an die ATP-Bindungsstelle von Kinasen zu binden, macht sie zu einer wertvollen Einheit bei der Entwicklung von Medikamenten, die überaktive Kinasen in Krebszellen hemmen können .
Entwicklung therapeutischer enzymatischer Inhibitoren
Enzymatische Inhibitoren sind Moleküle, die an Enzyme binden und deren Aktivität verringern. This compound wird verwendet, um Moleküle zu synthetisieren, die als therapeutische enzymatische Inhibitoren wirken können. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Krankheiten, bei denen die Enzymregulation gestört ist, wie z. B. Stoffwechselstörungen und neurodegenerative Erkrankungen .
Ligandsynthase für die Koordinationschemie
In der Koordinationschemie kann this compound verwendet werden, um Liganden zu synthetisieren, die mit Metallionen koordinieren. Diese Liganden sind entscheidend für die Herstellung von metallorganischen Gerüsten (MOFs), die Anwendungen in der Gasspeicherung, Katalyse und Trenntechnik haben .
Synthese von Materialien für organische Leuchtdioden (OLEDs)
Die elektronischen Eigenschaften von this compound machen sie geeignet für die Synthese von Materialien, die in OLEDs verwendet werden. Diese Materialien emittieren Licht als Reaktion auf einen elektrischen Strom und werden in Displays für Smartphones, Fernsehgeräte und andere Geräte verwendet .
Sensorentwicklung
This compound kann bei der Entwicklung chemischer Sensoren eingesetzt werden. Boronsäuren interagieren mit Sacchariden und anderen diolhaltigen Verbindungen, was sie nützlich in Sensoren macht, die Glukosewerte erkennen, was besonders für die Diabetes-Management relevant ist .
Polymerchemie
Diese Verbindung ist auch in der Polymerchemie beteiligt, wo sie zur Herstellung neuer Polymere mit spezifischen Eigenschaften verwendet werden kann. Beispielsweise können Polymere mit Boronsäurefunktionalität auf Reize wie pH-Wert reagieren, was in Medikamenten-Abgabesystemen nützlich ist .
Fluoreszierende Sonden
Schließlich kann this compound in fluoreszierende Sonden eingebaut werden. Diese Sonden werden in der Bio-Bildgebung verwendet, um biologische Prozesse in Echtzeit zu verfolgen, Einblicke in zelluläre Funktionen zu gewähren und bei der Krankheitsdiagnose zu helfen .
Safety and Hazards
“[3-(Pyridin-4-yl)phenyl]boronic acid” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of [3-(Pyridin-4-yl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [3-(Pyridin-4-yl)phenyl]boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
It is known that the compound is relatively stable , and it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The result of the action of [3-(Pyridin-4-yl)phenyl]boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.
Action Environment
The action of [3-(Pyridin-4-yl)phenyl]boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is typically used under mild conditions, and its reactivity can be influenced by the presence of other reagents in the reaction mixture . Additionally, the compound’s stability can be affected by exposure to air, hence it is typically stored under an inert gas .
Eigenschaften
IUPAC Name |
(3-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSLPDPQOGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-25-1 | |
| Record name | [3-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
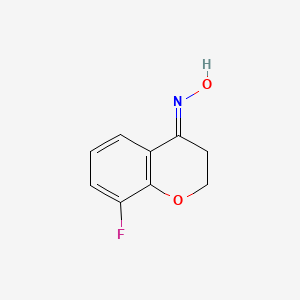

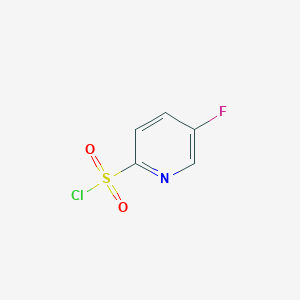

![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)
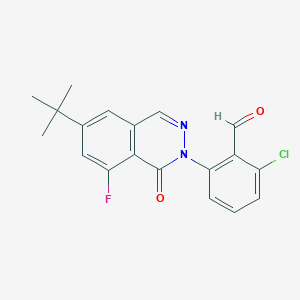
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
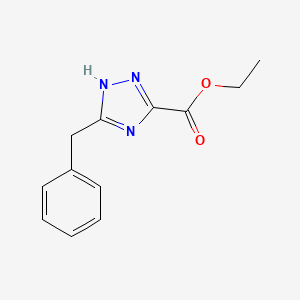
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
